molecular formula C4H6FN2+ B14249932 3-Fluoro-1-methyl-3H-pyrazol-1-ium CAS No. 392250-35-0

3-Fluoro-1-methyl-3H-pyrazol-1-ium

Cat. No.: B14249932
CAS No.: 392250-35-0
M. Wt: 101.10 g/mol
InChI Key: HGBLXEGXEGZDMJ-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-3H-pyrazol-1-ium is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-3H-pyrazol-1-ium typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of various substituted pyrazoles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of condensation reactions and cycloaddition, can be applied on an industrial scale with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-3H-pyrazol-1-ium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom and methyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

3-Fluoro-1-methyl-3H-pyrazol-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-3H-pyrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-1H-pyrazole: Similar structure but lacks the methyl group.

    1-Methyl-3H-pyrazol-1-ium: Similar structure but lacks the fluorine atom.

    3,5-Dimethyl-1H-pyrazole: Contains two methyl groups instead of one fluorine and one methyl group.

Uniqueness

3-Fluoro-1-methyl-3H-pyrazol-1-ium is unique due to the presence of both a fluorine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

392250-35-0

Molecular Formula

C4H6FN2+

Molecular Weight

101.10 g/mol

IUPAC Name

3-fluoro-1-methyl-3H-pyrazol-1-ium

InChI

InChI=1S/C4H6FN2/c1-7-3-2-4(5)6-7/h2-4H,1H3/q+1

InChI Key

HGBLXEGXEGZDMJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=NC(C=C1)F

Origin of Product

United States

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